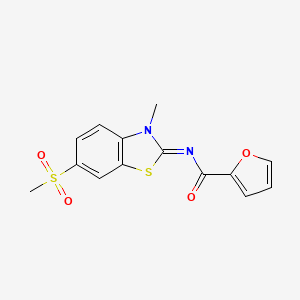

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a chemical compound. The name suggests that it contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .

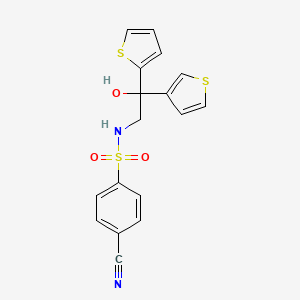

Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring and a furan ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and furan rings in this compound would likely contribute to its aromaticity and potentially its reactivity .Scientific Research Applications

Anticancer Activity

The benzothiazole moiety of the compound has been studied for its potential anticancer properties. Research suggests that derivatives of benzothiazole, such as HMS1425P05, may exhibit inhibitory effects on certain cancer cell lines. This is due to their ability to interfere with cell signaling pathways that are crucial for tumor growth and metastasis .

Antimicrobial and Antifungal Applications

Compounds with a benzothiazole core have shown antimicrobial and antifungal activities. The sulfonyl and carboxamide groups in HMS1425P05 could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents .

Agricultural Fungicides

The structural analogs of HMS1425P05 have been explored as fungicidal agents in agriculture. The compound’s ability to inhibit the growth of phytopathogenic fungi makes it a potential candidate for protecting crops against fungal diseases .

Estrogen Receptor Modulation

Some benzothiazole derivatives have shown affinity towards estrogen receptors, suggesting a possible role in modulating hormonal activity. HMS1425P05 could be researched for its effects on estrogen receptor-positive conditions, including certain types of breast cancer .

Mechanism of Action

Mode of Action

It is known that many benzo[d]thiazol compounds exhibit various biological activities, including antibacterial and anticancer properties. These activities often involve interactions with cellular targets that lead to changes in cellular processes.

Biochemical Pathways

Some related compounds have been shown to affect the production of extracellular polysaccharide in certain bacterial species

Result of Action

Related compounds have been shown to exhibit antibacterial and anticancer activities, suggesting that this compound may have similar effects

Future Directions

properties

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-16-10-6-5-9(22(2,18)19)8-12(10)21-14(16)15-13(17)11-4-3-7-20-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLDEBMAZYZWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)

![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)